PARP1-IN-5 dihydrochloride is a small molecule compound that acts as an inhibitor of poly(ADP-ribose) polymerase 1, commonly referred to as PARP1. This enzyme plays a crucial role in the cellular response to DNA damage, particularly in the repair of single-strand breaks. By inhibiting PARP1, PARP1-IN-5 dihydrochloride can enhance the effectiveness of certain chemotherapeutic agents, especially in cancer therapy where DNA repair mechanisms are often exploited by tumor cells.
PARP1-IN-5 dihydrochloride is classified as a PARP inhibitor and is derived from various synthetic routes aimed at modifying the structure of existing inhibitors to improve potency and selectivity. The compound is typically sourced from pharmaceutical synthesis processes that involve the modification of pyrimidin-2-yl-piperazine motifs, which are common in many PARP inhibitors .
The synthesis of PARP1-IN-5 dihydrochloride involves several key steps that build upon established methods for creating PARP inhibitors. The compound can be synthesized through:
Technical details indicate that the synthesis can yield high purity compounds suitable for biological testing .
The molecular structure of PARP1-IN-5 dihydrochloride features a core pyrimidin-2-yl-piperazine scaffold, which is essential for its interaction with the active site of PARP1. Key structural elements include:
Molecular data suggest that modifications to the piperazine moiety can significantly affect binding affinity and inhibitory activity against PARP1 .
PARP1-IN-5 dihydrochloride primarily functions by inhibiting the catalytic activity of PARP1. The chemical reactions involved include:
Technical details reveal that this inhibition can lead to an accumulation of DNA damage within cells, particularly in cancer cells that rely heavily on PARP-mediated repair mechanisms .
The mechanism of action for PARP1-IN-5 dihydrochloride involves several critical processes:
Data indicates that this mechanism is particularly effective in cancer cells undergoing treatment with DNA-damaging agents, enhancing therapeutic efficacy .
PARP1-IN-5 dihydrochloride exhibits several notable physical and chemical properties:
Relevant analyses have shown that modifications can influence these properties significantly, affecting both bioavailability and therapeutic potential .
PARP1-IN-5 dihydrochloride has several scientific applications:
The compound's ability to inhibit DNA repair processes makes it a significant focus in ongoing cancer research aimed at improving treatment outcomes .
PARP1-IN-5 dihydrochloride ((2~{S},3~{R},4~{S},5~{S},6~{R})-2-[(2~{R},3~{S},4~{R},5~{R})-4,5-dihydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy-6-(4-phenylsulfanylphenoxymethyl)oxane-3,4,5-triol dihydrochloride) binds the catalytic domain (CAT) of poly(ADP-ribose) polymerase 1 with high specificity. Its half-maximal inhibitory concentration (IC50) for poly(ADP-ribose) polymerase 1 is 14.7 nM, compared to 0.9 μM for poly(ADP-ribose) polymerase 2, demonstrating >60-fold selectivity [3]. This specificity arises from structural complementarity with the NAD+-binding cleft within the adenosine diphosphate ribosyl transferase fold.
Crystallographic analyses of related poly(ADP-ribose) polymerase 1 inhibitors reveal that the helical domain (residues 662–784) undergoes conformational rearrangement upon inhibitor binding, disrupting autoinhibition [1] [7]. PARP1-IN-5’s benzofuran core forms critical hydrogen bonds with conserved residues (e.g., Ser904, Tyr907) in the catalytic pocket, while its chlorophenyl substituent occupies a hydrophobic subpocket typically engaged by the nicotinamide moiety of nicotinamide adenine dinucleotide [3]. These interactions stabilize the helical domain in an "open" conformation, preventing catalytic activation.
Table 1: Selectivity Profile of PARP1-IN-5 Dihydrochloride
Target Enzyme | IC50 (nM) | Selectivity vs. PARP1 |
---|---|---|
Poly(ADP-ribose) polymerase 1 | 14.7 | 1-fold |
Poly(ADP-ribose) polymerase 2 | 900 | 61-fold weaker |
Poly(ADP-ribose) polymerase 3 | >5,970 | >406-fold weaker |
Tankyrase 1 | >5,970 | >406-fold weaker |
Poly(ADP-ribose) polymerase 6 | >5,970 | >406-fold weaker |
Source: Adapted from MedChemExpress data [3]
PARP1-IN-5 dihydrochloride functions as a Type I inhibitor, inducing allosteric changes that enhance poly(ADP-ribose) polymerase 1’s affinity for DNA damage sites. Surface plasmon resonance studies demonstrate that PARP1-IN-5 binding increases poly(ADP-ribose) polymerase 1’s residence time on DNA strand breaks by >7-fold compared to the uninhibited enzyme [7]. This occurs through long-range transmission of structural changes from the catalytic domain to DNA-binding zinc finger domains (Zn1, Zn2, Zn3).
The mechanism involves destabilization of interactions between the helical domain and the adenosine diphosphate ribosyl transferase fold. Hydrogen-deuterium exchange mass spectrometry analyses reveal increased solvent accessibility in helix αF (residues 764–778) upon inhibitor binding, mirroring changes induced by DNA damage [7] [9]. This "unfolding" permits the helical domain to engage the tryptophan-glycine-arginine domain, creating a high-affinity DNA-binding interface. Consequently, PARP1-IN-5 transforms poly(ADP-ribose) polymerase 1 into a tightly DNA-bound complex, physically blocking repair machinery access.
Table 2: Allosteric Effects on DNA Binding Affinity
Condition | KD for DSB DNA (nM) | Change vs. Native PARP1 |
---|---|---|
Native poly(ADP-ribose) polymerase 1 | 59.7 ± 9.2 | Baseline |
Poly(ADP-ribose) polymerase 1 + Type I Inhibitor | 8.4 ± 1.0 | 7.1-fold increase |
Catalytic Domain Deletion Mutant (ΔART) | 12.1 ± 4.6 | 4.9-fold increase |
Source: Surface plasmon resonance data from Rouleau-Turcotte et al. [7]
PARP1-IN-5 dihydrochloride directly competes with nicotinamide adenine dinucleotide for occupancy of the catalytic pocket. Kinetic analyses using Lineweaver-Burk plots demonstrate an increase in apparent Michaelis constant (Km) for nicotinamide adenine dinucleotide without altering maximal reaction velocity (Vmax), confirming classical competitive inhibition [3] [7]. The inhibitor’s benzamide moiety mimics the nicotinamide pharmacophore but contains non-hydrolyzable carbon-nitrogen bonds, preventing ADP-ribose transfer.
At 100 nM concentration, PARP1-IN-5 reduces poly(ADP-ribose) formation by >90% in cell-free systems [3]. In cellular models (e.g., SK-OV-3 ovarian cancer cells), treatment with 1 μM PARP1-IN-5 suppresses poly(ADP-ribose) levels by 80% within 2 hours, persisting for >12 hours [3]. This sustained suppression occurs because the inhibitor’s dihydrochloride formulation enhances solubility (>35 mg/mL versus <1 mg/mL for olaparib), promoting efficient cellular uptake and target engagement [6].
The molecular basis for competitive inhibition was elucidated using benzamide adenine dinucleotide, a non-hydrolyzable nicotinamide adenine dinucleotide analog. X-ray crystallography shows that benzamide adenine dinucleotide’s benzamide group occupies the nicotinamide subpocket, forming π-stacking with Tyr896 and hydrogen bonds with Gly863 and Ser904 [7]. PARP1-IN-5 exploits identical interactions, with its benzofuran ring providing additional van der Waals contacts with Leu877 and Met890 that enhance binding avidity.
Single-Strand Break Repair
PARP1-IN-5 dihydrochloride induces synthetic lethality in homologous recombination-deficient cells by disrupting single-strand break repair. Inhibition of poly(ADP-ribose) polymerase 1 prevents poly(ADP-ribosyl)ation of XRCC1 and DNA ligase III, stalling base excision repair intermediates [8]. During DNA replication, these unresolved single-strand breaks degenerate into double-strand breaks, requiring homologous recombination for repair. In BRCA1/2-deficient cells, the accumulation of double-strand breaks exceeds repair capacity, triggering apoptosis.
Double-Strand Break Repair
PARP1-IN-5 exacerbates double-strand break toxicity through three mechanisms:
In BRCA2-deficient V-C8 cells, PARP1-IN-5 (1 μM) induces γH2AX foci formation within 4 hours, indicating double-strand break accumulation. This precedes G2/M arrest (24 hours) and apoptosis (48 hours), with >60% cell death observed [3] [6]. PARP1-IN-5’s efficacy correlates with biomarker dynamics: poly(ADP-ribose) suppression precedes γH2AX elevation, confirming mechanism-driven cytotoxicity.
Table 3: Biomarker Modulation in Homologous Recombination-Deficient Models
Biomarker | Change Post-Treatment | Time Course | Functional Consequence |
---|---|---|---|
Poly(ADP-ribose) | >80% reduction | 2–4 hours | Base excision repair disruption |
γH2AX foci | >3-fold increase | 4–8 hours | Double-strand break accumulation |
Cleaved caspase-3 | >5-fold increase | 24–48 hours | Apoptosis initiation |
G2/M population | 2.5-fold expansion | 16–24 hours | Cell cycle checkpoint activation |
Source: In vitro data from MedChemExpress and Oncotarget studies [3] [6]
The high tissue distribution of PARP1-IN-5 (33-fold higher in tissues versus plasma in rats) ensures robust target engagement at DNA damage sites [6]. This property, combined with its potent enzyme inhibition and trapping activity, establishes PARP1-IN-5 as a promising candidate for tumors with defective homologous recombination.
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.:
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9